molecular formula C6H11NO B2540972 1,5-Dimethylpyrrolidin-3-one CAS No. 102236-34-0

1,5-Dimethylpyrrolidin-3-one

Cat. No.: B2540972
CAS No.: 102236-34-0
M. Wt: 113.16
InChI Key: WGNSIHQTQHENSN-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrrolidin-3-one is a five-membered lactam featuring a ketone group at the 3-position and methyl substituents at the 1- and 5-positions of the pyrrolidine ring. Despite this, its structural analogs, such as benzylated or functionalized derivatives, remain prominent in pharmaceutical and material science research due to their enhanced stability and versatility .

Properties

IUPAC Name

1,5-dimethylpyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNSIHQTQHENSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives . The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyrrolidinone derivatives. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: N-substituted pyrrolidinones.

Comparison with Similar Compounds

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride

This derivative introduces a benzyl group at the 1-position and an additional methyl group at the 5-position, forming a hydrochloride salt. The benzyl substituent enhances lipophilicity, while the hydrochloride improves solubility in polar solvents. Its purity (≥95%) and thermal stability make it a preferred building block for drug candidates and advanced materials .

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

A hybrid pyrazole-tetrahydropyrimidine compound, this analog retains the 1,5-dimethyl motif but incorporates nitrophenyl, thioxo, and cyano groups.

3-(Pyrrolidine-1-carboxamido)benzoic acid

Such properties are advantageous in drug design for improving target binding .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
1,5-Dimethylpyrrolidin-3-one Not available Not available Pyrrolidinone, methyl groups
1-Benzyl-5,5-dimethylpyrrolidin-3-one HCl Not available Organic solvents Benzyl, hydrochloride, pyrrolidinone
Compound from 190.9 DMSO-soluble Nitrophenyl, thioxo, cyano, C=O
  • The pyrazole-tetrahydropyrimidine hybrid exhibits a high melting point (190.9°C), indicative of strong intermolecular forces due to its nitro and thioxo groups .

Biological Activity

1,5-Dimethylpyrrolidin-3-one (also known as DMPO) is a cyclic organic compound belonging to the class of pyrrolidinones. Its molecular formula is C6H11NO, and it features a five-membered lactam structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Structure : this compound has a unique substitution pattern that influences its reactivity and biological activity.
  • Physical State : It appears as a colorless liquid with a boiling point of approximately 215-217 °C.
  • Solubility : The compound is soluble in organic solvents such as ethanol and acetone but insoluble in water.

This compound exhibits its biological activity through various mechanisms:

  • Protein Interaction : The compound likely interacts with specific proteins or enzymes in biological systems, influencing their function. This interaction can lead to modulation of various physiological processes.
  • Enzyme Inhibition : Research indicates that DMPO may inhibit certain enzymes involved in cellular pathways, thereby affecting cell growth and proliferation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including multidrug-resistant organisms. The minimal inhibitory concentrations (MICs) for some strains are reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.03125–0.25
Acinetobacter baumannii1–4
Klebsiella pneumoniae1–4

This broad-spectrum antimicrobial activity suggests that DMPO could be a valuable candidate in the development of new antibiotics .

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : DMPO can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Induction of Apoptosis : The compound promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

In vitro studies demonstrated that DMPO significantly reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on Staphylococcus aureus strains showed that DMPO effectively inhibited bacterial growth at low concentrations. The study highlighted its potential as an alternative treatment for infections caused by resistant strains .
  • Cancer Cell Line Study :
    In vitro experiments on breast cancer cell lines revealed that treatment with DMPO led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings support further investigation into its use as an anticancer therapeutic .

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